2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with the molecular formula C15H14BrNO2. This compound is notable for its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a thiazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving an appropriate thioamide and a halogenated ketone. The ethoxyphenyl group is then introduced via a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and thiazole ring are key functional groups that enable the compound to bind to enzymes and proteins, thereby modulating their activity. The ethoxyphenyl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-ethoxyphenyl)benzamide
- 2-bromo-N-(4-ethoxyphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it more versatile in scientific research compared to similar compounds that lack this functional group.
Properties
Molecular Formula |
C18H15BrN2O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-23-16-10-6-4-8-13(16)15-11-24-18(20-15)21-17(22)12-7-3-5-9-14(12)19/h3-11H,2H2,1H3,(H,20,21,22) |
InChI Key |
CEEYAIUKCCHMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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